molecular formula C8H7Cl2NO B1197567 N-(3,4-Dichlorophenyl)acetamide CAS No. 2150-93-8

N-(3,4-Dichlorophenyl)acetamide

Cat. No.: B1197567
CAS No.: 2150-93-8
M. Wt: 204.05 g/mol
InChI Key: SCYGGCAQZFJGRF-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)acetamide is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of acetanilide, where the phenyl ring is substituted with chlorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry and biology .

Scientific Research Applications

N-(3,4-Dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals.

Safety and Hazards

“N-(3,4-Dichlorophenyl)acetamide” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3,4-Dichlorophenyl)acetamide can be synthesized through the reaction of 3,4-dichloroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the acetamide derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar principles but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: N-(3,4-Dichlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This structural difference can influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYGGCAQZFJGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175843
Record name 3,4-Dichloroacetanilide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-93-8
Record name 3,4-Dichloroacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Dichloroacetanilide
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Record name 2150-93-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17008
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichloroacetanilide
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URL https://comptox.epa.gov/dashboard/DTXSID00175843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DICHLOROACETANILIDE
Source European Chemicals Agency (ECHA)
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Record name 3',4'-DICHLOROACETANILIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-(3,4-Dichlorophenyl)acetamide form crystal structures?

A2: this compound molecules interact through intermolecular N—H⋯O hydrogen bonding. This interaction leads to the formation of infinite chains along the b axis within the crystal lattice. [] This type of hydrogen bonding is a common feature in many acetamide derivatives.

Q2: Are there other intermolecular interactions observed in the crystal structure of this compound?

A3: While hydrogen bonding is the primary interaction, research on similar compounds like N-(2,5-Dichlorophenyl)acetamide reveals the presence of short Cl⋯Cl type II contacts (Cl⋯Cl = 3.5 Å) within the crystal structure. [] These interactions contribute to the overall stability and packing arrangement of the molecules within the crystal lattice.

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